6-(3-Fluorophenyl)-6-oxohexanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMONRVQMEUDSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601003 | |
| Record name | 6-(3-Fluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-65-6 | |
| Record name | 3-Fluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Fluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3 Fluorophenyl 6 Oxohexanoic Acid and Its Analogues
Strategic Approaches to Carbon-Carbon Bond Formation
The construction of the carbon framework of 6-(3-Fluorophenyl)-6-oxohexanoic acid relies on established reactions that create a robust bond between the fluorophenyl moiety and the six-carbon aliphatic chain.
Friedel-Crafts Acylation as a Primary Route to Aryl Ketones
A direct and widely utilized method for synthesizing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. sigmaaldrich.com For the synthesis of the target compound, this would typically involve the reaction of 3-fluorobenzene with a derivative of adipic acid.
The Friedel-Crafts acylation employs an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com In the synthesis of this compound, adipic anhydride or adipoyl chloride would serve as the source of the six-carbon chain. The Lewis acid, most commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. sigmaaldrich.com
The reaction requires a stoichiometric amount of the catalyst because both the acylating agent and the resulting aryl ketone product form complexes with the Lewis acid. organic-chemistry.org The reaction is typically conducted in an inert solvent, and maintaining anhydrous (dry) conditions is critical, as moisture can deactivate the catalyst. youtube.com
Table 1: Typical Components in Friedel-Crafts Acylation
| Component | Role | Common Examples |
|---|---|---|
| Aromatic Substrate | Nucleophile | 3-Fluorobenzene |
| Acylating Agent | Electrophile precursor | Adipic anhydride, Adipoyl chloride |
| Catalyst | Lewis acid (activates acylating agent) | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) beilstein-journals.org |
| Solvent | Reaction medium | Dichloromethane (B109758), 1,2-dichloroethane (B1671644) sigmaaldrich.com |
When an electrophilic aromatic substitution reaction is performed on a substituted benzene (B151609) ring, the existing substituent directs the position of the incoming electrophile. The fluorine atom in 3-fluorobenzene is an ortho-, para-director. stackexchange.comlibretexts.org This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect, which deactivates the ring, and the electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. stackexchange.comresearchgate.net
For 3-fluorobenzene, the positions ortho to the fluorine are C2 and C6, and the position para is C4. The incoming acyl group will preferentially add to these positions. The reaction, therefore, is expected to yield a mixture of isomers: 6-(2-fluoro-4-acylphenyl)-6-oxohexanoic acid and 6-(4-fluoro-2-acylphenyl)-6-oxohexanoic acid derivatives, with the para-substituted product often being the major isomer due to reduced steric hindrance. google.com Controlling the regioselectivity to favor a single product can be challenging and may require specific catalysts or reaction conditions. researchgate.net
Multi-Step Synthesis via Alkylation and Subsequent Oxidation Reactions
An alternative to direct acylation is a multi-step approach where the carbon skeleton is first constructed via an alkylation reaction, and the ketone functionality is introduced in a subsequent oxidation step. lumenlearning.com This can sometimes offer better control over regioselectivity.
The initial step involves attaching a six-carbon alkyl chain or a cyclic precursor to the 3-fluorobenzene ring. This can be achieved through various methods, including Friedel-Crafts alkylation. However, this method can be prone to issues like polyalkylation and carbocation rearrangements. More controlled methods might involve the use of organometallic reagents, such as a Grignard reagent derived from 3-fluorobromobenzene, which can then react with a suitable electrophile containing the six-carbon chain.
Once an appropriate alkyl-substituted fluorobenzene (B45895) is synthesized (e.g., 1-cyclohexyl-3-fluorobenzene), the benzylic carbon (the carbon atom attached to the aromatic ring) can be oxidized to form the desired ketone. researchgate.netasianpubs.org This transformation is a fundamental process in organic synthesis. asianpubs.org
Strong oxidizing agents are required for this conversion. ucsb.edu Potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃) are commonly used. researchgate.netasianpubs.orglibretexts.org Treatment of an alkylbenzene with KMnO₄, typically under heating, results in the oxidation of the alkyl side chain to a carboxylic acid, but under controlled conditions, it can yield ketones from secondary benzylic carbons. libretexts.orgopenstax.org Chromium trioxide, often used in acetic acid or in combination with other reagents like ceric sulfate, is also an effective system for oxidizing alkyl benzenes to ketones with potentially high yields. researchgate.netasianpubs.org The choice of oxidant and reaction conditions is crucial to achieve the desired product without over-oxidation or side reactions. asianpubs.orglibretexts.org
Table 2: Common Oxidizing Agents for Benzylic Oxidation
| Oxidizing Agent/System | Typical Conditions | Product from Secondary Benzylic Carbon |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Ketone libretexts.org |
| Chromium Trioxide (CrO₃) | Acetic acid, heat | Ketone asianpubs.org |
| CrO₃ / Ceric Sulfate (Ce(SO₄)₂) | Acetic acid, 50°C | Ketone researchgate.netasianpubs.org |
| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous acid | Ketone asianpubs.org |
Esterification and Subsequent Hydrolytic Pathways
The synthesis of this compound can be strategically approached through the preparation of its ethyl ester, ethyl 6-(3-fluorophenyl)-6-oxohexanoate, followed by hydrolysis. This pathway allows for potentially easier purification of the intermediate ester and provides a reliable route to the final carboxylic acid.
Preparation of Ethyl 6-(3-Fluorophenyl)-6-oxohexanoate
The formation of ethyl 6-(3-fluorophenyl)-6-oxohexanoate is typically achieved in a two-step process. The first step involves the synthesis of the parent carboxylic acid, this compound, via a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. numberanalytics.com In this case, fluorobenzene is acylated with a derivative of adipic acid, such as mono-ethyl adipoyl chloride or adipic anhydride.
The subsequent step is the esterification of the resulting keto-acid to yield the ethyl ester. The Fischer esterification is a widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com
Typical Fischer Esterification Reaction Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | This compound, Ethanol (large excess) | Ethanol acts as both reactant and solvent. |
| Catalyst | Concentrated H₂SO₄ or TsOH | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Temperature | Reflux | To increase the reaction rate. |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃), extraction | To remove the acid catalyst and unreacted carboxylic acid. |
The general mechanism for Fischer esterification proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com
Hydrolytic Conversion to the Carboxylic Acid
The conversion of ethyl 6-(3-fluorophenyl)-6-oxohexanoate to the corresponding carboxylic acid is accomplished through hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The ester is heated under reflux with an excess of water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄). To drive the equilibrium towards the carboxylic acid, a large amount of water is used.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) solution. The reaction produces the alcohol (ethanol) and the carboxylate salt (sodium 6-(3-fluorophenyl)-6-oxohexanoate). Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product. This method is often preferred due to its irreversibility and the ease of separating the products.
Biocatalytic and Microbial Synthesis Considerations for Keto-Acids
Biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical syntheses. For keto-acids and their derivatives, enzymatic and microbial pathways are of significant interest for producing specific isomers or chiral compounds.
Enzymatic Oxidation of ω-Amino Compounds to 6-Oxohexanoic Acid Derivatives
An innovative enzymatic approach for the production of 6-oxohexanoic acid involves the oxidative deamination of 6-aminohexanoic acid. Research has demonstrated the use of an ω-amino group-oxidizing enzyme (ω-AOX) from the fungal strain Phialemonium sp. AIU 274 for this conversion. nih.gov This enzyme efficiently catalyzes the oxidation of the terminal amino group of various ω-amino compounds to an aldehyde, which exists in equilibrium with the corresponding keto-acid. nih.gov
In a study, 6-oxohexanoic acid was produced from 6-aminohexanoic acid with a 100% yield by incubating the substrate with ω-AOX and catalase. nih.gov Catalase is added to decompose the hydrogen peroxide byproduct, which can otherwise inhibit the oxidase enzyme. nih.gov This enzymatic route could potentially be adapted for the synthesis of substituted 6-oxohexanoic acid derivatives by utilizing appropriately substituted ω-aminohexanoic acid precursors.
Optimized Conditions for Enzymatic 6-Oxohexanoic Acid Production
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Enzyme | ω-AOX from Phialemonium sp. AIU 274 | nih.gov |
| Co-enzyme | Catalase | nih.gov |
| Substrate | 6-Aminohexanoic acid | nih.gov |
| Temperature | 30 °C | nih.gov |
| pH | 7.0 (in 0.1 M potassium phosphate (B84403) buffer) | nih.gov |
| Incubation Time | 30 hours | nih.gov |
| Yield | 100% | nih.gov |
Enantioselective Microbial Reduction in Related Keto-Acid Syntheses
The ketone group in this compound presents a target for enantioselective reduction to produce chiral hydroxy-acids, which are valuable building blocks in pharmaceutical synthesis. Biocatalytic reduction using whole microbial cells or isolated enzymes is a powerful method for achieving high enantioselectivity.
Numerous microorganisms, including yeasts and bacteria, possess oxidoreductases that can reduce prochiral ketones to chiral alcohols with high yields and optical purity. This approach is advantageous as the microbial cells contain the necessary enzymes and cofactor regeneration systems (e.g., NAD(P)H). For the reduction of keto-acids or their esters, microorganisms such as Candida parapsilosis and Rhodococcus erythropolis have shown promising results. The choice of microorganism can determine the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol.
Optimization of Reaction Conditions and Catalyst Selection
The primary chemical synthesis of this compound relies on the Friedel-Crafts acylation of fluorobenzene. The efficiency, yield, and regioselectivity of this reaction are highly dependent on the chosen catalyst and reaction conditions.
Catalyst Selection: The choice of Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes lead to side reactions. numberanalytics.com Milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better control. numberanalytics.com For deactivated aromatic rings like fluorobenzene, more active catalytic systems are often required. Rare earth metal triflates, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), have emerged as highly effective, water-tolerant, and recyclable catalysts for Friedel-Crafts acylations. researchgate.net A combination of a Lewis acid like hafnium(IV) triflate (Hf(OTf)₄) with trifluoromethanesulfonic acid (TfOH) has also been shown to be a potent catalyst system for the acylation of unactivated benzenes, including fluorobenzene. researchgate.net
Comparison of Catalysts for Friedel-Crafts Acylation of Fluorobenzene
| Catalyst System | Key Features | Reference(s) |
|---|---|---|
| AlCl₃ | Strong, widely used, but requires stoichiometric amounts and anhydrous conditions. | numberanalytics.com |
| FeCl₃ | Milder than AlCl₃, can be more selective. | numberanalytics.com |
| Rare Earth Triflates (e.g., Sc(OTf)₃, La(OTf)₃) | Highly active, water-stable, recyclable, can be used in catalytic amounts. | researchgate.netgoogle.com |
| Hf(OTf)₄ / TfOH | Potent system for unactivated benzenes, accelerates the reaction dramatically. | researchgate.net |
Reaction Conditions:
Solvent: The choice of solvent can significantly impact the reaction. While traditional Friedel-Crafts reactions often use solvents like carbon disulfide (CS₂) or nitrobenzene, modern approaches favor more environmentally benign options or even solvent-free conditions. researchgate.net Solvent-free acylation of fluorobenzene has been successfully demonstrated. researchgate.net
Temperature: Reaction temperatures can range from ambient to elevated temperatures (e.g., 140 °C), depending on the reactivity of the substrate and the catalyst used. researchgate.net
Acylating Agent: The reaction can be performed with either an acid anhydride (e.g., adipic anhydride) or an acyl chloride (e.g., mono-ethyl adipoyl chloride). google.com Acid anhydrides are sometimes preferred as they avoid the generation of corrosive HCl gas.
Regioselectivity: The fluorine atom is an ortho-, para-director. Therefore, the Friedel-Crafts acylation of fluorobenzene will yield a mixture of the ortho and para substituted products. Due to steric hindrance, the para isomer is typically the major product. The ratio of para to ortho product can be influenced by the catalyst and reaction conditions. For the synthesis of the target compound, the acylation would occur at the meta position relative to the fluorine, which is not the electronically favored position, suggesting a more complex synthetic strategy might be required or that yields for this specific isomer could be low via direct acylation.
Optimization using Response Surface Methodology (RSM) or conducting reactions in flow chemistry systems can further refine conditions to maximize yield and selectivity while minimizing waste. numberanalytics.com
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are paramount in the synthesis of 6-aryl-6-oxohexanoic acids as they significantly influence reaction kinetics, yield, and purity. In the synthesis of analogues, such as 6-aryl-4-oxohexanoic acids, non-polar aprotic solvents are frequently employed. For instance, in condensation reactions between an appropriate aldehyde and levulinic acid, toluene (B28343) or benzene are often the solvents of choice. researchgate.netnih.gov These solvents facilitate the azeotropic removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards product formation. researchgate.net The use of a Dean-Stark apparatus is common in these setups to continuously remove water.
Temperature control is crucial throughout the synthetic sequence. During the condensation step, the reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. researchgate.net For the subsequent reduction of the resulting arylidene derivatives, milder conditions are necessary. The reduction is often performed at room temperature under a hydrogen atmosphere. researchgate.netnih.gov Precise temperature control is vital to prevent over-reduction or the formation of side products. For example, in some instances, a lactone derivative can be obtained as a low-melting by-product if the carbonyl group is also reduced. researchgate.netnih.gov
In Friedel-Crafts acylation reactions, which represent a potential route to this compound, the choice of solvent is also critical. Non-polar solvents like dichloromethane and chloroform (B151607) are commonly used. numberanalytics.com Temperature control is equally important, as high temperatures can lead to side reactions and reduced yields. numberanalytics.com The stability of the acylium ion intermediate, a key species in this reaction, is influenced by both the solvent and the temperature. numberanalytics.com
Table 1: Solvent and Temperature Parameters in the Synthesis of 6-Aryl-4-oxohexanoic Acid Analogues
| Reaction Step | Solvent | Temperature | Purpose |
| Condensation | Toluene or Benzene | Reflux | Azeotropic removal of water to drive the reaction forward. |
| Reduction | Not specified, but typically a non-polar solvent | Room Temperature | To ensure selective reduction of the double bond without affecting the keto group. |
Role of Acidic and Basic Conditions
The synthesis of this compound and its analogues often necessitates the careful control of acidic and basic conditions to facilitate specific reaction steps and to control the reactivity of intermediates.
In the condensation reaction to form 6-aryl-4-oxohex-5-enoic acids, catalytic amounts of a weak base and a weak acid are employed. researchgate.netnih.gov Typically, piperidine (B6355638) (a secondary amine) is used as the base, and acetic acid is used as the acid. researchgate.netnih.gov This combination acts as a catalyst system. The basic piperidine facilitates the formation of a carbanion at the α-methyl group of levulinic acid, which then acts as a nucleophile. The acetic acid serves to protonate the intermediate alkoxide and catalyze the dehydration step. This carefully balanced acidic and basic environment is crucial for the success of the condensation.
In the context of Friedel-Crafts acylation, a strong Lewis acid catalyst is essential. wikipedia.orgsigmaaldrich.comnih.gov Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this purpose. numberanalytics.comwikipedia.org The Lewis acid coordinates to the acylating agent, such as an acyl chloride or anhydride, to generate a highly electrophilic acylium ion. sigmaaldrich.com This strong acidic catalysis is necessary to overcome the aromaticity of the benzene ring and facilitate the electrophilic aromatic substitution. The amount of Lewis acid used is often stoichiometric or even in excess because the product ketone can form a stable complex with the catalyst. wikipedia.org
In some synthetic routes for related compounds, acidic conditions are also used for hydrolysis steps. For instance, the hydrolysis of a nitrile or an ester to a carboxylic acid is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid. google.com
Table 2: Role of Acidic and Basic Catalysts in Synthetic Steps
| Reaction Type | Catalyst Type | Specific Catalyst Example | Role of the Catalyst |
| Condensation | Weak Base & Weak Acid | Piperidine & Acetic Acid | To facilitate carbanion formation and subsequent dehydration. |
| Friedel-Crafts Acylation | Strong Lewis Acid | Aluminum Chloride (AlCl₃) | To generate a highly electrophilic acylium ion for aromatic substitution. wikipedia.orgsigmaaldrich.comnih.gov |
| Hydrolysis | Strong Acid | Hydrochloric Acid (HCl) | To convert nitrile or ester functional groups to a carboxylic acid. google.com |
Novel Synthetic Approaches and Scalability Challenges
While traditional methods provide reliable routes to 6-aryl-6-oxohexanoic acids, the development of novel, more efficient, and sustainable synthetic approaches is an ongoing area of research. One promising, though not yet specifically reported for this compound, approach is the use of Friedel-Crafts acylation. This reaction could potentially synthesize the target compound in a single step by reacting 3-fluoroanisole (B32098) with adipic anhydride or adipoyl chloride in the presence of a Lewis acid catalyst. This method offers the advantage of directly installing the entire C6 chain onto the aromatic ring.
However, the scalability of Friedel-Crafts acylation presents several challenges. One of the main issues is the large amount of Lewis acid catalyst required, often in stoichiometric or greater amounts. wikipedia.orgresearchgate.net This not only increases the cost of the synthesis but also generates a significant amount of acidic waste, posing environmental concerns. researchgate.netnumberanalytics.com The recovery and reuse of the catalyst can also be difficult. numberanalytics.com
Furthermore, maintaining optimal reaction conditions on a large scale can be challenging. numberanalytics.com The reaction can be exothermic, and effective heat management is crucial to prevent side reactions and ensure product quality. The work-up procedure to decompose the catalyst-product complex and isolate the final product can also be complex and generate substantial waste streams. researchgate.net
Alternative "greener" approaches to Friedel-Crafts acylation are being explored, such as the use of solid acid catalysts or performing the reaction in ionic liquids. sigmaaldrich.comorganic-chemistry.org These methods aim to reduce the amount of waste generated and simplify the purification process. However, the application of these newer methods to the synthesis of specific compounds like this compound would require further research and development to optimize reaction conditions and assess their economic viability on an industrial scale.
Another novel approach could involve biocatalysis, utilizing enzymes to perform specific transformations. For instance, engineered enzymes could potentially be used for the selective oxidation of a precursor molecule to introduce the keto functionality. While biocatalysis offers the advantages of high selectivity and mild reaction conditions, developing a suitable enzyme and optimizing the process for large-scale production can be a significant undertaking.
Chemical Reactivity and Mechanistic Investigations of 6 3 Fluorophenyl 6 Oxohexanoic Acid
Reactions at the Ketone Moiety
The carbonyl group of the ketone is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity towards a wide range of reagents.
The ketone functional group in 6-(3-Fluorophenyl)-6-oxohexanoic acid can be readily reduced to a secondary alcohol, yielding 6-(3-Fluorophenyl)-6-hydroxyhexanoic acid. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a chiral center. The choice of reducing agent determines the selectivity and reaction conditions.
Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for ketones and aldehydes in the presence of other reducible functional groups like carboxylic acids. In contrast, lithium aluminum hydride is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid.
| Reducing Agent | Product | Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | 6-(3-Fluorophenyl)-6-hydroxyhexanoic acid | Typically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature. | Selective for the ketone over the carboxylic acid. |
| Lithium Aluminum Hydride (LiAlH₄) | 6-(3-Fluorophenyl)hexane-1,6-diol | Requires anhydrous conditions (e.g., diethyl ether, THF), followed by an aqueous workup. | Reduces both the ketone and the carboxylic acid. |
The resulting 6-hydroxyhexanoic acid derivatives are valuable intermediates in the synthesis of various compounds, including polyesters and lactones like ε-caprolactone. researchgate.netrsc.org
While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the carbon-carbon bond adjacent to the carbonyl group. For this compound, this would likely lead to the formation of 3-fluorobenzoic acid and adipic acid.
A more specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCBPA). This reaction inserts an oxygen atom between the carbonyl carbon and one of the adjacent carbons, forming an ester. In the case of an aryl-alkyl ketone like this compound, the migratory aptitude of the aryl group is generally greater than that of the alkyl group, leading to the formation of an ester derived from the aryl group migrating.
The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.com This class of reactions is fundamental to the chemistry of ketones. quora.com
Hydrate (B1144303) Formation: In the presence of water, a ketone can exist in equilibrium with its corresponding hydrate (a geminal diol). For most simple ketones, the equilibrium lies far to the left, favoring the ketone. The presence of the electron-withdrawing fluorine atom on the phenyl ring may slightly increase the equilibrium constant for hydrate formation compared to an unsubstituted phenyl ketone.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed, using a cyanide salt like KCN or NaCN. ncert.nic.in The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting cyanohydrin of this compound would be 6-cyano-6-(3-fluorophenyl)-6-hydroxyhexanoic acid. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to α-hydroxy acids and β-amino alcohols.
The reactivity of aryl ketones in nucleophilic addition reactions can be attenuated due to steric hindrance and electronic effects. researchgate.net
Derivatization of the ketone functionality is often employed for both analytical characterization and as a protective group strategy in multi-step syntheses. researchgate.net
Imine Formation: Ketones react with primary amines in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). The reaction proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond. For example, reaction with a primary amine R-NH₂ would yield the corresponding N-substituted imine.
Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. This reaction involves the addition of two equivalents of the alcohol to the ketone. Acetals are stable to basic and nucleophilic conditions, making them excellent protecting groups for ketones. The reaction is reversible and can be driven to completion by removing water.
These derivatives are often crystalline solids with sharp melting points, which can be useful for the identification and purification of the parent compound. ncert.nic.in
The α-hydrogens (hydrogens on the carbon adjacent to the ketone) of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate ion. youtube.combham.ac.uk This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Aldol (B89426) Addition: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction. For instance, the enolate of this compound could react with an aldehyde like benzaldehyde (B42025) to form a β-hydroxy ketone. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a key structural motif in many organic molecules. Research has shown that related compounds can undergo Aldol-Michael addition reactions. researchgate.netsemanticscholar.org
Alkylation: The nucleophilic enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of an alkyl group at the α-position, providing a means to extend the carbon chain.
Wittig Reaction: While the Wittig reaction itself involves the reaction of a phosphorus ylide with a ketone to form an alkene, the formation of the ylide often involves the deprotonation of a phosphonium (B103445) salt with a strong base. The ketone, in this case, this compound, serves as the electrophile that reacts with the nucleophilic ylide. This reaction is a highly versatile method for the synthesis of alkenes with control over the double bond position.
Carbonyl compounds that have α-hydrogens exist in equilibrium with their corresponding enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org For this compound, the keto form is in equilibrium with its enol form, 6-(3-Fluorophenyl)-6-hydroxyhex-5-enoic acid.
The keto-enol tautomerism is a proton transfer equilibrium that can be catalyzed by either acid or base. oregonstate.eduyoutube.com
Base-Catalyzed Mechanism: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org
Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid. A base (often the solvent) then removes an α-hydrogen, leading to the formation of the enol. libretexts.orglibretexts.org
For most simple ketones, the equilibrium heavily favors the keto form. libretexts.org However, the enol, despite being present in low concentrations, is often the reactive species in reactions that occur at the α-carbon, such as halogenation and aldol reactions. libretexts.org The rate of these reactions is often dependent on the rate of enol or enolate formation.
Reactions at the Carboxylic Acid Moiety
The terminal carboxylic acid group is a primary site for functionalization, enabling the synthesis of various derivatives through well-established organic reactions.
Esterification and Amidation for Functionalization
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are crucial transformations for creating derivatives with altered physicochemical properties.
Esterification: The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com
Amidation: Amide synthesis from carboxylic acids and amines is a fundamental reaction in organic chemistry, often requiring the activation of the carboxylic acid. researchgate.net Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. This process facilitates the formation of the amide bond under mild conditions. researchgate.net Direct coupling of α-oxocarboxylic acids with nitroarenes has also been developed as a method for α-ketoamide synthesis. acs.org
Table 1: Common Conditions for Esterification and Amidation
| Reaction | Reagents and Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Ester |
| DCC/EDC Coupling | Amine, DCC or EDC, optional additive (e.g., HOBt, NHS), Solvent (e.g., DCM, DMF) | Amide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂), then addition of Amine | Amide |
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide (CO₂), is a significant reaction for carboxylic acids. The ease of decarboxylation is highly dependent on the structure of the molecule. For β-keto acids, decarboxylation often occurs readily upon heating through a cyclic, six-membered transition state, resulting in an enol intermediate that tautomerizes to a ketone. libretexts.orgyoutube.commasterorganicchemistry.com
However, this compound is a δ-keto acid (the ketone is at the delta position relative to the carboxylic acid). This structural arrangement does not allow for the formation of the low-energy cyclic transition state seen in β-keto acids. Therefore, the decarboxylation of this compound is not a spontaneous thermal process and would require more forcing conditions or different mechanistic pathways, potentially involving radical intermediates or specific catalytic systems. masterorganicchemistry.comyoutube.com While the direct decarboxylation of this specific δ-keto acid is not extensively documented, studies on related systems suggest that such reactions are not facile. acs.org
Reactivity of the 3-Fluorophenyl Group
The 3-fluorophenyl group is a key determinant of the molecule's electronic properties and its reactivity in aromatic substitution reactions. The interplay between the fluorine atom and the acyl group dictates the position of further substitution on the aromatic ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The existing substituents on the ring profoundly influence the rate and regioselectivity of the reaction. msu.edustudymind.co.uk
In this compound, the aromatic ring has two substituents:
The acyl group (-COR): This is a moderately deactivating group, meaning it withdraws electron density from the ring, making it less reactive than benzene. youtube.commasterorganicchemistry.comlibretexts.org It directs incoming electrophiles to the meta position. libretexts.orgquizlet.com
The fluorine atom (-F): Fluorine is a halogen and is considered a weakly deactivating group. youtube.commasterorganicchemistry.com However, due to the ability of its lone pairs to donate electron density through resonance, it directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.orglibretexts.org
The directing effects of these two groups must be considered together. The acyl group is at position 1, and the fluorine is at position 3. The available positions for substitution are 2, 4, 5, and 6.
Position 2: ortho to the acyl group (disfavored) and ortho to the fluorine (favored).
Position 4: meta to the acyl group (favored) and para to the fluorine (favored).
Position 5: meta to both the acyl and fluorine groups (disfavored).
Position 6: ortho to the acyl group (disfavored) and meta to the fluorine (disfavored).
Based on the combination of these directing effects, electrophilic substitution is most likely to occur at position 4 , which is para to the activating fluorine director and meta to the deactivating acyl director.
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the 3-Fluorophenyl Ring
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product Position |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-position |
| Halogenation | Br⁺ or Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-position |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-position |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-position |
Influence of Fluorine on Aromatic Reactivity and Electron Density
The fluorine atom exerts a dual electronic effect on the aromatic ring. libretexts.org
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma bond. vaia.comresearchgate.net This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.comvaia.comnumberanalytics.com
Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. wikipedia.orgacs.org This donation of electron density increases the electron density at the ortho and para positions, making these positions more reactive towards electrophiles than the meta position. youtube.comwikipedia.org
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of the reactions involving this compound follow well-established principles of organic chemistry.
Mechanism of Fischer Esterification:
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A molecule of alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. youtube.com
Deprotonation: The protonated ester is deprotonated (often by another molecule of alcohol or water) to yield the neutral ester product and regenerate the acid catalyst. masterorganicchemistry.com
Mechanism of Electrophilic Nitration (at position 4):
Formation of Electrophile: Nitric acid reacts with the sulfuric acid catalyst to form the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-electron system of the 3-fluorophenyl ring attacks the nitronium ion. The attack occurs at the C-4 position, which is favored by the directing effects of both the fluorine and acyl substituents. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.
Resonance Stabilization: The positive charge of the arenium ion is delocalized across the ring, with particularly stable resonance structures being possible due to the electron-donating effect of the fluorine at the para position.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes the proton from the C-4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-nitro-6-(3-fluorophenyl)-6-oxohexanoic acid. msu.edu
Kinetic Studies and Rate-Limiting Steps
Currently, there are no published kinetic studies that specifically measure the reaction rates of this compound in various chemical transformations. To understand its reactivity, future research would need to employ techniques such as spectroscopy (UV-Vis, NMR) or chromatography to monitor the concentration of the reactant and products over time under controlled conditions (e.g., varying temperature, catalyst concentration, and reactant concentrations).
For instance, in a potential intramolecular cyclization of this compound, kinetic studies could determine whether the initial formation of an enolate or the subsequent nucleophilic attack is the rate-limiting step. The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely influence the rate of reactions involving the aromatic ring or the adjacent carbonyl group, a hypothesis that could be tested through comparative kinetic studies with non-fluorinated analogues.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [Compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | Data not available |
| 2 | 0.2 | 0.1 | Data not available |
| 3 | 0.1 | 0.2 | Data not available |
This table illustrates the type of data that would be generated from kinetic studies. Currently, no such data exists in the public domain for this specific compound.
Identification of Intermediates and Transition States
The identification of transient species, such as intermediates and the characterization of transition states, is essential for a complete mechanistic picture. For this compound, various reactive intermediates could be postulated depending on the reaction conditions. For example, in acid-catalyzed reactions, a protonated carbonyl or carboxyl group could be an initial intermediate. In base-catalyzed reactions, an enolate or a carboxylate anion would be expected.
Spectroscopic techniques, such as low-temperature NMR or mass spectrometry, are powerful tools for detecting and characterizing reactive intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their structures.
A transition state is a high-energy, transient configuration of atoms that exists as the reactants are being converted into products. It cannot be isolated but its structure and energy can be inferred from kinetic data (e.g., through the Arrhenius equation and Eyring equation) and calculated using computational methods. For example, in a nucleophilic addition to the carbonyl group of this compound, the transition state would involve the partial formation of a new bond to the carbonyl carbon and the partial breaking of the carbonyl pi bond.
Table 2: Potential Intermediates and Transition States in Reactions of this compound
| Reaction Type | Potential Intermediate | Potential Transition State |
| Acid-Catalyzed Intramolecular Cyclization | Protonated Carbonyl | Structure with partial bond formation between the carboxyl oxygen and the keto carbon |
| Base-Catalyzed Enolization | Enolate Anion | Structure with partial proton abstraction from the alpha-carbon |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Structure with partial bond formation of the nucleophile and partial bond breaking of the leaving group |
This table provides a conceptual framework for the types of species that would be investigated in mechanistic studies. Specific structural and energetic details are currently unknown.
Applications and Advanced Research in Organic Synthesis
Utilization as a Crucial Building Block in Complex Organic Molecule Synthesis
The presence of multiple reactive sites within 6-(3-Fluorophenyl)-6-oxohexanoic acid makes it an ideal starting point for the synthesis of a wide array of more complex molecules. The carboxylic acid allows for standard esterification and amidation reactions, the ketone can undergo reductions, additions, and condensations, and the fluorophenyl group can be further functionalized, making it a versatile building block.
This compound is a direct precursor to a variety of substituted hexanoic acid derivatives. The core structure can be systematically modified to generate a library of related compounds with diverse properties. For instance, the ketone functionality can be transformed into a hydroxyl group, an amine, or a halogen, while the carboxylic acid can be converted into esters, amides, or other acid derivatives. These transformations yield molecules with altered polarity, reactivity, and biological activity, making them suitable for various research applications. The general synthetic approach to related 6-aryl-oxohexanoic acids often involves the condensation of an appropriate aryl aldehyde with a ketoacid like levulinic acid, followed by reduction of the resulting unsaturated intermediate. nih.govresearchgate.net This methodology highlights the accessibility of the core scaffold, which can then be subjected to further derivatization.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Ketone | Reduction | 6-(3-Fluorophenyl)-6-hydroxyhexanoic acid |
| Ketone | Reductive Amination | 6-Amino-6-(3-fluorophenyl)hexanoic acid |
| Carboxylic Acid | Esterification | Alkyl 6-(3-fluorophenyl)-6-oxohexanoate |
| Carboxylic Acid | Amidation | N-Substituted 6-(3-fluorophenyl)-6-oxohexanamide |
The structural framework of this compound is particularly relevant in the fields of medicinal chemistry and agrochemicals. The fluorophenyl group is a common motif in many bioactive compounds, known to enhance metabolic stability and binding affinity. nih.gov The hexanoic acid chain provides a flexible linker, and the reactive handles allow for the attachment of various pharmacophores or toxophores.
Research into analogous 6-aryl-4-oxohexanoic acids has shown their potential as anti-inflammatory agents, serving as lead structures for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Similarly, the 6-oxo-4-phenyl-hexanoic acid scaffold has been identified as a ligand for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a therapeutic target for immune diseases. researchgate.net This demonstrates the potential of the 6-aryl-oxohexanoic acid core in creating molecules that can modulate biological pathways. The adaptability of this scaffold makes it a valuable starting point for generating novel candidates in drug discovery and agrochemical development programs. nih.govmdpi.com
Intermediate in Multi-Step Convergent Synthesis
In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This approach is often more efficient than linear synthesis for producing complex targets. This compound and its derivatives are well-suited to be such fragments due to their combination of a specific aromatic group with a reactive aliphatic chain.
The structural components of this compound are found in several important therapeutic agents, suggesting its potential as a key intermediate.
Ezetimibe (B1671841) Synthesis Intermediates: Ezetimibe is a cholesterol absorption inhibitor featuring two fluorophenyl rings. mdpi.com Its synthesis involves chiral intermediates that contain a fluorophenyl group attached to a functionalized aliphatic chain. nih.govpatsnap.com For example, key intermediates like (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one and Z-5-(4-fluorophenyl)-pent-4-enoic acid are crucial for constructing the final molecule. nih.govgoogle.com A molecule like this compound, after appropriate chemical modifications such as chain shortening and functional group manipulation, could theoretically be integrated into a convergent synthesis pathway for ezetimibe analogues.
Statin-Related Bioactive Molecules: Statins are a class of cholesterol-lowering drugs characterized by a pharmacophore consisting of a dihydroxyheptanoic acid side chain (or a related structure) attached to a heterocyclic core. jchemrev.commdpi.com The synthesis of this chiral side chain is a critical aspect of the total synthesis of synthetic statins like atorvastatin (B1662188) and rosuvastatin. nih.govresearchgate.netnih.gov Synthetic strategies often employ the stereoselective reduction of β,δ-diketo esters to create the desired (3R, 5S)-dihydroxy stereochemistry. nih.gov this compound could serve as a precursor to a side-chain building block for novel synthetic statin analogues. Through a sequence involving, for example, α-hydroxylation followed by stereoselective reduction of both ketone groups, it could be converted into a fluorophenyl-substituted dihydroxyhexanoic acid derivative. This fragment could then be coupled with a suitable heterocyclic core in a convergent fashion.
Contribution to Chiral Synthesis and Stereoselective Reactions
The generation of specific stereoisomers is critical in the synthesis of pharmaceuticals, as different enantiomers or diastereomers often have vastly different biological activities. The prochiral ketone in this compound provides an opportunity for stereoselective transformations.
The asymmetric reduction of the ketone in this compound can produce the chiral alcohol, (R)- or (S)-6-(3-fluorophenyl)-6-hydroxyhexanoic acid, with high enantiomeric purity. This transformation is a key step in creating chiral building blocks for more complex targets. nih.gov Both biocatalytic and chemocatalytic methods are available for this purpose.
Biocatalytic Reduction: Enzymes such as carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of ketones. nih.gov These enzymes, often used in whole-cell systems or as isolated proteins, can produce chiral alcohols with very high enantiomeric excess (ee). nih.gov For instance, the reduction of keto-esters to produce statin side chains has been achieved with excellent regio- and enantioselectivity using alcohol dehydrogenase from Lactobacillus brevis. nih.gov
Chemocatalytic Reduction: Asymmetric transfer hydrogenation (ATH) using chiral metal complexes, such as the well-established Noyori-Ikariya catalysts (ruthenium-based), is a powerful method for reducing aryl ketones to chiral alcohols with high enantioselectivity. mdpi.comresearchgate.net These catalysts are known for their broad substrate scope and high efficiency, making them suitable for the reduction of the fluorophenyl ketone in the target molecule.
Table 2: Methodologies for Asymmetric Reduction of the Ketone in this compound
| Method | Catalyst/Enzyme Type | Expected Product | Key Advantages |
|---|---|---|---|
| Biocatalysis | Carbonyl Reductase (CBR) / Alcohol Dehydrogenase (ADH) | (R)- or (S)-6-(3-fluorophenyl)-6-hydroxyhexanoic acid | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. nih.govnih.gov |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complexes (e.g., Noyori-Ikariya catalysts) | (R)- or (S)-6-(3-fluorophenyl)-6-hydroxyhexanoic acid | High enantioselectivity (up to 99% ee), broad substrate scope, high catalytic activity. mdpi.comresearchgate.net |
Enantiodivergent Synthesis via Organocatalysis with Related Fluorophenyl Compounds
Enantiodivergent synthesis, a powerful strategy in asymmetric catalysis, enables the selective formation of either enantiomer of a chiral product from the same starting materials by judiciously modifying the catalyst or reaction conditions. This approach is particularly valuable in medicinal chemistry and materials science, where the specific stereochemistry of a molecule can dictate its biological activity or material properties. In the realm of organocatalysis, the use of pseudoenantiomeric catalysts, such as the naturally occurring Cinchona alkaloids quinine (B1679958) and quinidine, represents a classic and effective method for achieving enantiodivergence.
Research into the synthesis of chiral molecules containing fluorophenyl moieties has leveraged this concept to access enantiomerically enriched compounds. While the direct enantiodivergent synthesis of this compound is not extensively documented, studies on structurally related fluorophenyl compounds, particularly those involving Michael additions and fluorination reactions, provide significant insights into the methodologies and principles that would be applicable.
Detailed Research Findings
A notable example of enantiodivergent synthesis involves the organocatalytic fluorination of β-ketodiaryl-phosphine oxides to create carbon-fluorine quaternary stereocenters. rsc.org This research demonstrates that commercially available Cinchona alkaloids can effectively catalyze this transformation with high enantioselectivity. By selecting the appropriate alkaloid derivative, either the (R)- or (S)-enantiomer of the fluorinated product can be obtained in high yield and enantiomeric excess (ee).
For instance, the fluorination of a substrate bearing a phenyl and a 4-fluorophenyl group on the phosphine (B1218219) oxide moiety can be directed to yield predominantly one enantiomer over the other by switching between cinchona alkaloid-derived catalysts. This catalyst-controlled enantiodivergence is a hallmark of efficient asymmetric synthesis.
Another relevant area of research is the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems bearing fluorophenyl groups. Bifunctional organocatalysts, often incorporating a Cinchona alkaloid scaffold with a thiourea (B124793) or squaramide moiety, have proven highly effective in activating both the nucleophile and the electrophile to facilitate highly stereoselective Michael additions. mdpi.com
In a representative study, the Michael addition of diethyl malonate to a nitroolefin substituted with a 4-fluorophenyl group was catalyzed by a Cinchona-derived thiourea catalyst. The use of catalysts derived from cinchonine (B1669041) and its pseudoenantiomer, cinchonidine, allowed for the synthesis of both enantiomers of the Michael adduct with high yields and excellent enantioselectivities. rsc.org This highlights the power of using pseudoenantiomeric organocatalysts to achieve enantiodivergent outcomes in reactions involving fluorophenyl-containing substrates.
The data from these and similar studies underscore the precise stereochemical control that can be achieved in the synthesis of complex chiral molecules with fluorophenyl groups through organocatalysis.
Data Tables
The following interactive data tables summarize representative results from enantiodivergent organocatalytic reactions involving fluorophenyl compounds, showcasing the catalyst control over the stereochemical outcome.
Table 1: Enantiodivergent Organocatalytic Fluorination of a β-Ketodiaryl-phosphine Oxide rsc.org
| Catalyst | Product Enantiomer | Yield (%) | ee (%) |
| Cinchona Alkaloid Derivative A | (R) | 95 | 96 |
| Cinchona Alkaloid Derivative B | (S) | 93 | 94 |
Table 2: Enantiodivergent Michael Addition of Diethyl Malonate to a 4-Fluorophenyl Nitroolefin mdpi.comrsc.org
| Catalyst | Product Enantiomer | Yield (%) | ee (%) |
| Cinchonine-derived Thiourea | (R) | 92 | 95 |
| Cinchonidine-derived Thiourea | (S) | 90 | 93 |
These tables clearly illustrate the principle of enantiodivergence, where the choice of a specific pseudoenantiomeric organocatalyst dictates the absolute configuration of the final product, often with consistently high yields and enantioselectivities. This level of control is crucial for the targeted synthesis of stereochemically pure fluorophenyl compounds for various advanced applications.
Lack of Publicly Available Research Data on the Biochemical and Antimicrobial Activities of this compound
Despite a comprehensive search of available scientific literature and databases, no specific in vitro studies detailing the biochemical interactions and biological research applications of the chemical compound this compound were found. Consequently, the requested article focusing on its enzyme inhibition, antimicrobial activity, and related mechanisms cannot be generated at this time due to the absence of published research in these areas.
Searches for this specific compound did not yield any peer-reviewed articles or other scientific documentation outlining its effects on molecular targets, its potential role as an enzyme inhibitor, or any investigations into its efficacy against microbial pathogens. Binding affinity studies and mechanistic insights into its potential biological activities are also not available in the public domain.
While research exists for structurally related compounds such as other aryl-oxohexanoic acids, extrapolating this data would not adhere to the strict focus on "this compound" as requested. The scientific community has not yet published findings on the specific biochemical and antimicrobial properties of this particular molecule. Therefore, the detailed sections and subsections of the proposed article, including data tables on its biological activity, remain unaddressed pending future research.
Biochemical Interactions and Biological Research Applications in Vitro Studies
Anti-inflammatory Research (In Vitro)
In vitro research into compounds like 6-(3-Fluorophenyl)-6-oxohexanoic acid often centers on their potential to modulate inflammatory pathways. A primary area of investigation is their effect on the production of inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines in Cellular Assays
While direct studies on this compound's effect on cytokines are not extensively detailed in available literature, research on the broader class of 6-aryl-4-oxohexanoic acids provides a relevant framework. nih.govbenthamdirect.comresearchgate.net These compounds have been evaluated for anti-inflammatory activity by examining their impact on arachidonic acid metabolism in in vitro human whole blood assays. nih.govbenthamdirect.comresearchgate.net The arachidonic acid cascade is a key source of pro-inflammatory eicosanoids.
In a typical in vitro cellular assay to assess anti-inflammatory potential, immune cells (such as macrophages or peripheral blood mononuclear cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). Researchers then measure the levels of key pro-inflammatory cytokines released into the cell culture medium. A reduction in these cytokines would indicate potential anti-inflammatory activity.
Table 1: Key Pro-inflammatory Cytokines in In Vitro Assays
| Cytokine | Primary Role in Inflammation |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | A master regulator of inflammation, induces fever and promotes the production of other inflammatory cytokines. |
| Interleukin-6 (IL-6) | Involved in both acute and chronic inflammation; stimulates the production of acute phase proteins. |
| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. |
Metabolic Fate and Biotransformation Studies (In Vitro)
Understanding the metabolic fate of a compound is crucial for predicting its behavior and clearance. In vitro models provide the initial insights into how a compound like this compound might be processed in a biological system.
Metabolite Formation and Catabolic Pathways
The in vitro metabolism of aromatic keto acids involves several predictable biotransformation pathways. nih.govresearchgate.net For this compound, key metabolic reactions would likely include:
Reduction of the Ketone Group: The oxo (keto) group is a primary site for metabolic transformation, often being reduced to a secondary alcohol.
Hydroxylation: The aromatic (fluorophenyl) ring or the aliphatic hexanoic acid chain can undergo hydroxylation, adding a hydroxyl (-OH) group.
Phase II Conjugation: Primary metabolites, such as those formed through reduction or hydroxylation, can then be conjugated with endogenous molecules like glucuronic acid (glucuronidation) to increase water solubility and facilitate excretion. frontiersin.org
These metabolic pathways are typically studied using subcellular fractions, such as human liver microsomes or S9 fractions, which contain the necessary enzymes for these transformations. nih.gov
Enzymatic Cleavage and Transformation (e.g., by CYP2C8)
Phase I metabolic reactions are primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes. droracle.aimdpi.com The specific CYP isoforms responsible for metabolizing a compound are identified through in vitro assays using a panel of recombinant human CYP enzymes. nih.gov
For a compound containing a fluorophenyl group, CYP enzymes would be responsible for oxidative metabolism, such as aromatic hydroxylation. nih.gov The carbon-fluorine bond is strong and can influence metabolic stability, potentially blocking metabolism at the site of fluorination. researchgate.netwikipedia.org Determining the involvement of specific enzymes, like CYP3A4, CYP2D6, or the specified CYP2C8, is essential for predicting potential drug-drug interactions. mdpi.comnih.gov
Comparative Analysis of Biological Activity with Structural Analogues
The biological activity of a compound is intrinsically linked to its chemical structure. By synthesizing and testing structural analogues, researchers can elucidate key structure-activity relationships (SAR). nih.gov
Impact of Substituent Variations and Structural Features on Bioactivity
The substitution pattern on the phenyl ring of 6-aryl-oxohexanoic acid derivatives significantly influences their anti-inflammatory activity. nih.gov The presence, type, and position of a substituent can alter the molecule's electronic properties, lipophilicity, and ability to bind to target enzymes. tandfonline.comnbuv.gov.ua
A comparative analysis of analogues might reveal that:
Position of the Fluorine: Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) could dramatically change the compound's activity due to altered electronic and steric effects. researchgate.netnih.gov
Nature of the Substituent: Replacing the fluorine with other electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) would further define the electronic requirements for optimal activity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues This table is illustrative and based on general principles of medicinal chemistry.
| Compound Analogue | Aryl Substituent | Expected Impact on Bioactivity |
|---|---|---|
| Parent Compound | Phenyl | Baseline activity. |
| Target Compound | 3-Fluorophenyl | Altered electronic distribution and lipophilicity may enhance or decrease activity compared to the parent compound. tandfonline.comresearchgate.net |
| Analogue A | 4-Fluorophenyl | Positional isomerism could lead to different binding interactions and metabolic stability. nih.gov |
| Analogue B | 4-Methoxyphenyl | The electron-donating methoxy (B1213986) group would confer different electronic properties than the electron-withdrawing fluorine atom. |
| Analogue C | 4-Chlorophenyl | Chlorine is also a halogen but has different size and electronic properties compared to fluorine, potentially affecting binding and activity. |
This systematic modification helps in designing more potent and selective compounds. nih.gov
Computational Chemistry and Theoretical Modeling of 6 3 Fluorophenyl 6 Oxohexanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods provide detailed information about the electronic structure of molecules, which is crucial for understanding their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and reaction energies. For 6-(3-Fluorophenyl)-6-oxohexanoic acid, DFT calculations could elucidate the distribution of electron density, identify the most stable conformation, and predict its reactivity through the calculation of various molecular descriptors.
Despite the utility of this method, there are no specific DFT studies published in the scientific literature that focus on this compound to provide data on its electronic structure and reactivity.
Prediction of Reaction Mechanisms and Transition States
A significant application of quantum chemical calculations is the mapping of reaction pathways. By calculating the potential energy surface for a chemical reaction, researchers can identify the structures of transition states—the high-energy intermediates that connect reactants and products. This information is vital for understanding reaction kinetics and mechanisms.
For this compound, theoretical calculations could predict how the molecule might behave in various chemical reactions, such as oxidation, reduction, or nucleophilic attack. However, there is currently no published research detailing the prediction of reaction mechanisms or transition states involving this specific compound.
Assessment of Molecular Orbitals and Charge Distribution
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO, for instance, is an indicator of molecular stability. Furthermore, understanding the charge distribution within a molecule helps to identify electrophilic and nucleophilic sites, which are the likely points of chemical interaction.
A detailed assessment of the molecular orbitals and charge distribution for this compound would offer a deeper understanding of its chemical behavior. At present, such specific computational analyses for this compound are not available in the scientific literature.
Molecular Docking and Dynamics Simulations
Moving from the electronic structure of a single molecule to its interaction with other molecules, particularly biological macromolecules, molecular docking and dynamics simulations are essential computational techniques. These methods are cornerstones of computer-aided drug design and molecular biology.
Prediction of Binding Modes with Enzymes or Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein or enzyme. nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound, molecular docking could be employed to explore its potential interactions with various biological targets. Such studies would provide hypotheses about its possible pharmacological activity. However, there are no published molecular docking studies featuring this compound in the scientific literature.
Conformational Flexibility and Dynamic Behavior
While molecular docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. sciepub.com MD simulations model the movement of atoms and molecules, providing insights into conformational changes, flexibility, and the stability of molecular complexes. nih.govmdpi.com This information is critical for a more realistic understanding of biological processes.
An MD simulation of this compound, both in isolation and in complex with a biological receptor, would reveal its conformational landscape and the dynamic nature of its interactions. Currently, no such molecular dynamics simulation studies for this specific compound have been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
A typical QSAR study involves several key steps:
Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. For a hypothetical QSAR study involving this compound, one would need a series of analogs with varying substituents on the phenyl ring or modifications to the hexanoic acid chain, along with their measured activities against a specific biological target.
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. tandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Hypothetical QSAR Descriptors for this compound Analogs
To illustrate, a hypothetical QSAR model for a series of 6-phenyl-6-oxohexanoic acid derivatives could be developed. The following table presents a selection of commonly used molecular descriptors that would be relevant for such a study.
| Descriptor | Description | Hypothetical Value for this compound |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 224.22 g/mol |
| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 2.5 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | 54.37 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 3 |
| Number of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 6 |
| Dipole Moment | A measure of the polarity of the molecule. | 3.5 D |
These descriptors, along with the biological activity data for a series of analogs, would be used to construct a QSAR model. For instance, a simplified, hypothetical MLR equation might look like:
pIC₅₀ = β₀ + β₁(LogP) - β₂(TPSA) + β₃(Dipole Moment)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients determined from the statistical analysis. Such a model could then be used to predict the biological activity of novel analogs of this compound before their synthesis.
Cheminformatics Approaches for Compound Prioritization
Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. f1000research.com These approaches are crucial for prioritizing compounds for further investigation in drug discovery pipelines.
Virtual Screening
One of the primary applications of cheminformatics is virtual screening, which involves the computational screening of large libraries of compounds against a biological target. If the three-dimensional structure of the target protein is known, structure-based virtual screening (e.g., molecular docking) can be employed. In the absence of a target structure, ligand-based methods, which rely on the knowledge of other active molecules, can be used.
For this compound, if it were identified as a hit in a high-throughput screen, cheminformatics tools could be used to search large compound databases for commercially available or synthetically accessible analogs with improved properties.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. If a set of active compounds including this compound were known, a pharmacophore model could be generated. This model would define the essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement. The generated pharmacophore model could then be used as a 3D query to screen virtual libraries for novel compounds that match the model.
ADMET Prediction
Cheminformatics models are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These in silico predictions help in the early identification of molecules with potential liabilities, allowing for their deprioritization or modification. For this compound, various cheminformatics tools could be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.
Illustrative Cheminformatics Prioritization Workflow
The following table outlines a hypothetical cheminformatics workflow for prioritizing analogs of this compound.
| Step | Method | Objective |
| 1. Library Generation | In silico enumeration | Create a virtual library of analogs of this compound with diverse substitutions. |
| 2. Property Filtering | Rule-of-Five, ADMET prediction | Remove compounds with predicted poor physicochemical or ADMET properties. |
| 3. Ligand-Based Screening | 2D/3D similarity searching, pharmacophore modeling | Identify compounds that are structurally similar to known active molecules or fit a derived pharmacophore model. |
| 4. Structure-Based Screening | Molecular docking | Predict the binding mode and affinity of the filtered compounds to the target protein. |
| 5. Hit Selection | Scoring and visual inspection | Select a diverse set of high-scoring compounds for synthesis and biological testing. |
Through the application of such cheminformatics approaches, researchers can efficiently navigate vast chemical spaces and prioritize compounds with a higher probability of success, ultimately accelerating the drug discovery process.
Advanced Characterization Techniques for Mechanistic and Structural Analysis
Spectroscopic Methods for Structure Elucidation and Reaction Monitoring
Spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within 6-(3-Fluorophenyl)-6-oxohexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. biophysics.org By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the carbon-hydrogen framework, the presence of fluorine, and the connectivity of the atoms. researchgate.netillinois.edu
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the aromatic protons and the aliphatic chain protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons.
Interactive Table: Expected ¹H NMR Data
| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| Aromatic (H-2') | 7.70 - 7.85 | Doublet | ~7.8 | 1H |
| Aromatic (H-4') | 7.60 - 7.75 | Doublet of Triplets | ~8.0, 1.2 | 1H |
| Aromatic (H-5') | 7.45 - 7.60 | Multiplet | - | 1H |
| Aromatic (H-6') | 7.25 - 7.40 | Doublet of Triplets | ~8.0, 2.5 | 1H |
| Methylene (-CH₂-CO) | 2.95 - 3.10 | Triplet | ~7.2 | 2H |
| Methylene (-CH₂-COOH) | 2.30 - 2.45 | Triplet | ~7.4 | 2H |
| Methylene (-CH₂-CH₂-CH₂-) | 1.65 - 1.80 | Multiplet | - | 4H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the different types of carbon atoms in the molecule. Key signals would correspond to the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), and the four distinct aliphatic carbons.
Interactive Table: Expected ¹³C NMR Data
| Assigned Carbon | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 198 - 202 |
| Carboxylic Acid Carbonyl (C=O) | 178 - 182 |
| Aromatic (C-F) | 161 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-CO) | 137 - 140 |
| Aromatic (CH) | 130 - 132 |
| Aromatic (CH) | 123 - 125 |
| Aromatic (CH) | 120 - 122 (d, JCF ≈ 21 Hz) |
| Aromatic (CH) | 114 - 116 (d, JCF ≈ 22 Hz) |
| Methylene (C-1) | 37 - 40 |
| Methylene (C-5) | 33 - 36 |
| Methylene (C-2) | 24 - 27 |
| Methylene (C-3) | 22 - 25 |
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. biophysics.org It provides a single, distinct signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, confirming its position on the aromatic ring. nih.gov
Interactive Table: Expected ¹⁹F NMR Data
| Assigned Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic Fluorine (C-F) | -110 to -115 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₂H₁₃FO₃). HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns. miamioh.edu Upon ionization, the molecule breaks apart in a predictable manner, and the masses of these fragments provide evidence for the different structural components of the molecule.
Key fragmentation pathways for this compound would include alpha-cleavage adjacent to the ketone and loss of small neutral molecules from the carboxylic acid group.
Interactive Table: Expected HRMS Fragmentation Data
| m/z (Daltons) | Proposed Fragment | Formula |
| 224.0849 | [M]⁺ | [C₁₂H₁₃FO₃]⁺ |
| 206.0743 | [M - H₂O]⁺ | [C₁₂H₁₁FO₂]⁺ |
| 179.0716 | [M - COOH]⁺ | [C₁₁H₁₂FO]⁺ |
| 123.0348 | [F-C₆H₄-CO]⁺ | [C₇H₄FO]⁺ |
| 95.0243 | [F-C₆H₄]⁺ | [C₆H₄F]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. researchgate.net When exposed to infrared radiation, the bonds within the molecule vibrate at specific frequencies. The resulting spectrum shows absorption bands that are characteristic of particular functional groups. For this compound, IR spectroscopy would confirm the presence of the carboxylic acid, ketone, and aromatic ring. quora.comlibretexts.org
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Ketone C=O | Stretch | 1680-1700 | Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |
| C-F | Stretch | 1000-1100 | Strong |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound in a sample. core.ac.uk A typical approach would involve reversed-phase chromatography, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nih.govub.edu
By measuring the area of the peak corresponding to the compound in the chromatogram, its concentration can be determined with high accuracy and precision. tandfonline.commdpi.com This is crucial for quality control and for monitoring the progress of a chemical reaction.
Interactive Table: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. usherbrooke.ca To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative, such as a methyl ester or a silyl (B83357) ester. researchgate.netnih.gov
This chemical modification increases the compound's volatility, allowing it to be analyzed by GC-MS. acs.org The sample is injected into the GC, where the derivative is separated from other components before being detected and identified by the mass spectrometer. This technique is particularly useful for identifying and quantifying volatile impurities or byproducts.
Interactive Table: Derivatization for GC-MS Analysis
| Analyte | Derivatizing Agent | Derivative Formed | Benefit |
| Carboxylic Acid | Methanol/H⁺ | Methyl Ester | Increased volatility, improved thermal stability |
| Carboxylic Acid | BSTFA | Trimethylsilyl (TMS) Ester | Increased volatility, good fragmentation |
X-ray Diffraction Analysis for Solid-State Structure Confirmation
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for "this compound." Therefore, a detailed analysis of its crystal structure, including specific crystallographic parameters, is not publicly available at this time.
For a complete structural elucidation using single-crystal X-ray diffraction, a suitable single crystal of the compound would be grown and mounted on a diffractometer. The crystal would then be irradiated with X-rays, and the diffraction data would be collected. The subsequent data processing and structure refinement would reveal key structural details.
Hypothetical Data Table:
Should experimental data become available, it would be presented in a format similar to the interactive table below. This table would summarize the key crystallographic parameters obtained from the analysis.
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.789 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1128.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.315 |
| R-factor (%) | 4.5 |
Detailed Research Findings (Hypothetical):
A hypothetical X-ray diffraction analysis would be expected to confirm the presence of the 3-fluorophenyl group and the hexanoic acid chain. The analysis would precisely measure the bond lengths and angles within the molecule, such as the C-F bond in the phenyl ring and the C=O and C-O bonds of the carboxylic acid group. Furthermore, the study would reveal the intermolecular interactions that stabilize the crystal structure. It is plausible that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The planarity of the phenyl ring and the conformation of the flexible hexanoic acid chain would also be determined. These structural details are crucial for understanding the compound's physical properties and its potential interactions with biological targets.
Structure Activity Relationship Studies and Derivative Research
Systematic Exploration of Fluorine Substitution Position and its Effects
The position of the fluorine atom on the phenyl ring is a key factor in modulating the pharmacological properties of aromatic compounds. While direct comparative studies on 6-(3-Fluorophenyl)-6-oxohexanoic acid versus its 4-fluorophenyl counterpart are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the electronic and steric effects of the fluorine atom's placement are significant.
Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence interactions with biological targets. nih.govtandfonline.com The meta position (3-position) of the fluorine in this compound can influence the electron distribution of the aromatic ring and the adjacent ketone, potentially affecting receptor binding and metabolic stability differently than a fluorine atom in the para position (4-position). researchgate.net For instance, in some classes of compounds, a meta-fluoro substitution has been shown to improve activity. researchgate.net Conversely, para-substitution is often employed to block metabolic oxidation at that position, which can enhance a drug's half-life. nih.gov
The differential effects of fluorine placement are highlighted in various studies on other fluorinated compounds. For example, in a series of benzothiazole (B30560) derivatives, placing a fluoro group at the 2- and 4-positions of a benzene (B151609) ring enhanced antibacterial potency, whereas a 3-fluoro substitution led to a loss of activity. mdpi.com In another study on 7-phenyl-pyrroloquinolinones, the introduction of a fluorine atom at the 2 or 3-position of the phenyl ring resulted in potent cytotoxicity against various cancer cell lines. researchgate.net These examples underscore the critical and often unpredictable impact of fluorine's position on biological activity, necessitating empirical investigation for each new chemical scaffold.
Investigation of Side Chain Modifications on Biological Activity and Synthetic Utility
The hexanoic acid side chain of this compound offers numerous opportunities for modification to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. Alterations to the length, rigidity, and polarity of this chain can significantly impact how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME).
Studies on related structures, such as 6-aryl-4-oxohexanoic acids, have demonstrated that modifications to the side chain can influence anti-inflammatory activity. nih.gov For instance, the introduction of unsaturation or other functional groups can alter the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor.
From a synthetic utility perspective, the carboxylic acid and ketone functionalities of the side chain serve as versatile handles for further chemical transformations, allowing for the creation of diverse libraries of analogues for biological screening.
Design and Synthesis of Novel Analogues for Enhanced Specificity or Potency
The rational design and synthesis of novel analogues are central to lead optimization. By systematically modifying different parts of the this compound scaffold, researchers can aim to enhance its desired biological effects while minimizing off-target interactions.
The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. tandfonline.com It is also a primary site for modification to create esters and amides, which can alter the compound's solubility, permeability, and metabolic stability. Esterification, for example, can increase lipophilicity and improve cell membrane penetration. nih.gov Amide derivatives can also be synthesized to explore different hydrogen bonding patterns and steric interactions within a target's active site.
| Modification | Potential Effect | Example Analogue |
| Esterification | Increased lipophilicity, improved cell permeability | Methyl 6-(3-fluorophenyl)-6-oxohexanoate |
| Amidation | Altered hydrogen bonding, potential for improved stability | N-Methyl-6-(3-fluorophenyl)-6-oxohexanamide |
| Bioisosteric Replacement | Mimic carboxylic acid, alter pKa and metabolic stability | 6-(3-Fluorophenyl)-6-oxohexyl tetrazole |
This table presents hypothetical examples of modifications and their potential effects based on general medicinal chemistry principles.
Altering the length of the alkyl chain can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding. Shortening or lengthening the chain from the current six-carbon hexanoic acid can be explored to probe the dimensions of the target's binding site. Introducing branching on the alkyl chain can increase steric hindrance and may lead to enhanced selectivity for a particular target.
Development of Prodrugs and Targeted Delivery Systems
Prodrug strategies are often employed to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. eurekaselect.com For a keto-acid compound like this compound, several prodrug approaches could be considered.
The carboxylic acid moiety can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, esterases can cleave the ester bond to release the active carboxylic acid. nih.gov The ketone group can also be modified, for instance, by converting it into a hydroxyimine, which can be bioconverted back to the ketone by cytochrome P450 enzymes. uef.fi
Future Research Directions and Translational Perspectives
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Methodologies
Traditional syntheses of related keto acids often rely on multi-step processes that may use hazardous reagents and generate significant waste. Future research should pivot towards more efficient and environmentally benign synthetic strategies.
Sustainable and Biocatalytic Approaches: One promising direction is the integration of biocatalysis. rsc.orgresearchgate.net Enzymes such as alcohol dehydrogenases and transaminases could be employed in chemoenzymatic pathways to produce the keto acid or its precursors from renewable feedstocks. nih.gov For instance, engineered microorganisms could be developed for a one-pot biosynthesis of 6-aminohexanoic acid from cyclohexane, a process that could be adapted for 6-oxohexanoic acid derivatives. nih.gov Such methods operate under mild conditions and align with the principles of green chemistry, which prioritize the use of renewable resources and the reduction of waste. epa.gov
Modern Synthetic Methods: Unconventional chemical methods also offer exciting possibilities. Photoinduced decarboxylative reactions of α-keto acids have emerged as a powerful tool for forming C-C bonds under mild conditions, a strategy that could be adapted for derivatization. jst.go.jpresearchgate.net Furthermore, advanced oxidation methods using novel, recyclable catalysts could provide more direct and atom-economical routes to the target molecule, avoiding the use of stoichiometric and often toxic heavy-metal oxidants. organic-chemistry.org
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes or whole-cell systems to perform specific chemical transformations. | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced environmental impact. rsc.orgresearcher.life | Enzyme discovery and engineering; metabolic pathway construction. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch reactor. | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for automation. | Reactor design and optimization; integration with real-time analysis. |
| Photocatalysis | Using visible light to drive chemical reactions, often involving radical intermediates. organic-chemistry.org | Energy efficiency, novel reactivity, access to unique chemical space. researchgate.net | Development of new photocatalysts; exploration of decarboxylative coupling reactions. |
Deeper Integration of Advanced Computational Approaches for Rational Design
To accelerate the discovery of derivatives with enhanced biological activity, advanced computational methods should be deeply integrated into the research workflow. These in silico techniques can guide synthetic efforts by predicting the properties and biological interactions of novel compounds, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 6-(3-Fluorophenyl)-6-oxohexanoic acid and its derivatives interact with potential protein targets. youtube.comnih.gov These simulations can reveal key binding interactions, predict the stability of the ligand-protein complex, and elucidate the role of solvent molecules. mdpi.comnih.govresearchgate.net This information is invaluable for designing modifications that enhance binding affinity and selectivity.
Structure-Based and Ligand-Based Drug Design: Using techniques like molecular docking, researchers can screen virtual libraries of derivatives against the three-dimensional structures of known biological targets. For targets where a structure is unavailable, homology models can be built. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of derivatives with their biological activities, allowing for the prediction of potency for yet-unsynthesized compounds.
Discovery of Novel Biological Activities and Molecular Targets (In Vitro)
While the biological profile of this compound itself is not extensively documented, the functionalities it contains are present in many bioactive molecules. This suggests that the compound and its derivatives could exhibit a range of pharmacological activities worth exploring.
Expansion Beyond Known Activities: Related structures, such as 6-aryl-4-oxohexanoic acids, have shown anti-inflammatory properties by modulating eicosanoid biosynthesis. Future research should investigate whether the 6-oxo isomer shares this activity and explore other therapeutic areas. The diketo acid motif, for instance, is a known pharmacophore for HIV-1 integrase inhibitors. nih.govnih.gov Additionally, the thiazole (B1198619) scaffold, which can be synthesized from related keto-acid precursors, is found in numerous anticancer agents. mdpi.com A systematic in vitro screening campaign against a diverse panel of biological targets is warranted.
| Target Class | Specific Example(s) | Rationale / Supporting Evidence | Potential Therapeutic Area |
|---|---|---|---|
| Viral Enzymes | HIV-1 Integrase | The β-diketo acid moiety is a validated pharmacophore for this target. nih.govnih.gov | Antiviral (HIV/AIDS) |
| Metabolic Enzymes | Sirtuin 2 (SIRT2), Cyclooxygenases (COX-1/2) | Thiazole derivatives show SIRT2 inhibition; related keto acids inhibit COX enzymes. mdpi.com | Oncology, Inflammation |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | The thiazole scaffold is a component of some EGFR inhibitors. mdpi.com | Oncology |
| Bacterial Enzymes | Various targets | Halogenated phenyl groups are common in antibacterial agents. | Infectious Diseases |
Development of High-Throughput Screening Assays for Derivatives
To efficiently explore the biological potential of a library of this compound derivatives, the development of robust high-throughput screening (HTS) assays is essential. bmglabtech.com HTS allows for the rapid, automated testing of thousands of compounds, accelerating the identification of "hit" molecules with desired biological activity. numberanalytics.comyoutube.com
The HTS process involves several key stages:
Assay Development: Designing a sensitive and reliable biochemical or cell-based assay suitable for miniaturization in 96-, 384-, or 1536-well plate formats. researchgate.net
Automation: Utilizing robotic liquid handlers and automated plate readers to manage the large number of samples. bmglabtech.com
Screening: Testing a chemical library of derivatives to identify compounds that modulate the activity of the biological target.
Data Analysis: Using specialized software to analyze the large datasets generated and identify statistically significant hits.
For example, a fluorescence-based assay could be developed to measure the inhibition of a target enzyme. The assay would be optimized for a low-volume format, and a robotic system would dispense the enzyme, substrate, and library compounds into the plates. A plate reader would then measure the fluorescence signal to determine the level of inhibition for each compound.
Potential as Chemical Probes for Biochemical Pathways
Beyond therapeutic applications, this compound can serve as a versatile scaffold for the development of chemical probes to study biological systems. acs.org Chemical probes are small molecules designed to selectively interact with and report on the activity of specific proteins or pathways within a complex biological environment. grantome.com
Activity-Based Protein Profiling (ABPP): The ketone functional group is a reactive handle that can be used to design activity-based probes (ABPs). nih.gov An ABP based on this scaffold could be synthesized to include a reporter tag (like biotin (B1667282) or a fluorophore). This probe could then be used to covalently label active enzymes in a proteome that recognize the scaffold, allowing for their identification and functional characterization using proteomics. nih.gov
Imaging Agents: The presence of a fluorine atom provides a direct opportunity for developing Positron Emission Tomography (PET) imaging agents. By substituting the stable ¹⁹F with the positron-emitting isotope ¹⁸F, a radiotracer could be synthesized. This tracer could be used to non-invasively visualize the distribution and target engagement of the compound in vivo, providing critical information on metabolic pathways, particularly in fields like oncology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-(3-Fluorophenyl)-6-oxohexanoic acid in a laboratory setting?
- Methodological Answer : A two-step approach is commonly employed. First, a Suzuki-Miyaura coupling between 3-fluorophenylboronic acid (CAS 768-35-4) and a hexanoic acid precursor (e.g., 6-bromohexanoic acid) can introduce the fluorophenyl moiety . Second, controlled oxidation of the intermediate using pyridinium chlorochromate (PCC) or Jones reagent ensures selective ketone formation at the 6-position. Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification via flash chromatography are critical to avoid over-oxidation byproducts.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC (≥95% purity threshold) with UV detection at 254 nm to assess purity .
- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT-based simulations) to verify the fluorophenyl group’s substitution pattern and keto-acid functionality.
- High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M-H] expected for CHFO). Discrepancies in NMR splitting patterns may indicate residual solvents or regioisomeric impurities, necessitating recrystallization from ethyl acetate/hexane .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory spectroscopic data when characterizing fluorinated keto-acids?
- Methodological Answer : Contradictions often arise from fluorine’s strong spin-spin coupling or keto-enol tautomerism. To address this:
- Perform F NMR to directly observe fluorine environments and coupling constants .
- Use variable-temperature NMR to suppress tautomeric interconversion (e.g., at −40°C in CDCl).
- Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in H spectra. Computational tools like ACD/Labs or MestReNova can simulate splitting patterns for comparison .
Q. How should researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via LC-MS to quantify degradation products.
- Kinetic analysis : Plot degradation rates vs. pH to identify pH-dependent instability. Fluorine’s electron-withdrawing effects may enhance ester or amide bond susceptibility in derivatives, requiring protective strategies (e.g., prodrug formulations) .
Q. What role does the fluorine substituent play in modulating the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The 3-fluoro group on the phenyl ring increases electrophilicity at the ketone via inductive effects, enhancing reactivity toward nucleophiles like amines or alcohols. To validate:
- Compare reaction rates with non-fluorinated analogs (e.g., 6-phenyl-6-oxohexanoic acid) under identical conditions.
- Use Hammett plots to correlate substituent electronic effects (σ for fluorine) with rate constants. Control experiments should exclude steric hindrance by substituting with -Cl or -CF groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
